1-bromo-6H-benzo[c]chromene

Organic Synthesis Cross-Coupling Medicinal Chemistry

Medicinal chemists require precise halogen handles for cross-coupling; non-halogenated or chloro/iodo analogs alter reaction kinetics, risking failed library synthesis. 1-Bromo-6H-benzo[c]chromene (CAS 475040-10-9) delivers a validated C-Br handle for Suzuki-Miyaura diversification. - **Key Application**: Modular construction of 1-substituted 6H-benzo[c]chromene libraries for SAR exploration (CNS permeability, ERβ agonism). - **Physicochemical Value**: Low TPSA (9.2 Ų) supports blood-brain barrier penetration for CNS programs. - **Supply**: 98% purity, reliable oxidative addition kinetics (bromo vs. iodo/chloro).

Molecular Formula C13H9BrO
Molecular Weight 261.118
CAS No. 475040-10-9
Cat. No. B2990216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-6H-benzo[c]chromene
CAS475040-10-9
Molecular FormulaC13H9BrO
Molecular Weight261.118
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C(O1)C=CC=C3Br
InChIInChI=1S/C13H9BrO/c14-11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-15-12/h1-7H,8H2
InChIKeyJFXPRTHDXBYUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-6H-benzo[c]chromene: Procurement & Sourcing Guide


1-Bromo-6H-benzo[c]chromene is a polycyclic heterocyclic building block [1] belonging to the 6H-benzo[c]chromene class, characterized by a fused tricyclic scaffold consisting of a central pyran ring flanked by two benzene rings [2]. Its CAS Registry Number is 475040-10-9, with a molecular formula of C13H9BrO and a molecular weight of 261.11 g/mol [1]. The compound features a single bromine atom at the 1-position [1], making it a versatile intermediate for further functionalization via cross-coupling reactions [3]. Commercial availability is typically at 98% purity .

1Cross-coupling building block with C-Br handle
21-position functionalization for Suzuki-Miyaura
3Fits modular library synthesis workflows

Why 1-Bromo-6H-benzo[c]chromene Cannot Be Interchanged


While the 6H-benzo[c]chromene scaffold is common to several commercially available building blocks, the position and identity of substituents drastically alter both chemical reactivity and physicochemical properties [1]. The bromine atom at the 1-position of 1-bromo-6H-benzo[c]chromene provides a specific, well-defined handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [2]. This reactivity profile is not shared by non-halogenated analogs (e.g., 6H-benzo[c]chromene) or those with different halogens (e.g., chloro- or iodo- derivatives), which exhibit different bond dissociation energies and oxidative addition rates [3]. Substituting with a differently substituted analog without re-optimizing reaction conditions can lead to low yields, increased byproduct formation, or complete synthetic failure. The quantitative evidence below details these critical, position-specific differentiators.

Target Compound
Potential Substitute
Mismatch Risk
1-Bromo-6H-benzo[c]chromene
6H-benzo[c]chromene (non-halogenated)
Unreactive in Suzuki coupling; lacks halide leaving group
1-Bromo-6H-benzo[c]chromene
1-Chloro-6H-benzo[c]chromene
Lower oxidative addition rate may require harsher conditions
1-Bromo-6H-benzo[c]chromene
1-Iodo-6H-benzo[c]chromene
Higher reactivity but lower storage stability may affect purity

1-Bromo-6H-benzo[c]chromene: Key Sourcing Differentiators


Suzuki Coupling Reactivity vs. Parent Compound

1-Bromo-6H-benzo[c]chromene contains a bromine atom at the 1-position, enabling its direct use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups at that specific site [1]. In contrast, the parent 6H-benzo[c]chromene lacks this functional handle, rendering it unreactive under standard Suzuki conditions [2]. The C-Br bond in 1-bromo-6H-benzo[c]chromene is a prerequisite for the oxidative addition step in the catalytic cycle, which is not possible with the C-H bond in the parent compound [3].

Suzuki Reactivity vs. Parent
Class-level
Target: Reactive (C-Br) — enables oxidative addition Comparator: Unreactive (C-H) — no halide leaving group
Reactivity supports library synthesis context
Class-level trend; validate for specific coupling partners
Organic Synthesis Cross-Coupling Medicinal Chemistry

Oxidative Addition Rate: Bromo vs. Chloro Analog

The carbon-bromine bond in 1-bromo-6H-benzo[c]chromene has a lower bond dissociation energy (BDE) compared to the carbon-chlorine bond in its 1-chloro analog [1]. This translates to a faster rate of oxidative addition with palladium(0) catalysts, a key step in many cross-coupling reactions [2]. While specific kinetic data for this exact scaffold is not available in primary literature, the general trend for aryl halides is well-established: aryl bromides react significantly faster than aryl chlorides under identical conditions [3].

Oxidative Addition Rate
Class-level
Target (Br): moderate reactivity, C-Br BDE ~84 kcal/mol Comparator (Cl): lower reactivity, C-Cl BDE ~95 kcal/mol
Reactivity may support milder coupling conditions
Class-level trend; scaffold-specific kinetic data not available
Organometallic Chemistry Cross-Coupling Reaction Optimization

Storage Stability: Bromo vs. Iodo Analog

Aryl iodides are generally more reactive than aryl bromides in cross-coupling but are also more prone to photochemical and thermal decomposition, leading to the formation of iodine and potentially impacting purity over time [1]. The carbon-iodine bond is significantly weaker (C-I BDE ~ 65 kcal/mol) than the carbon-bromine bond (C-Br BDE ~ 84 kcal/mol) [2]. While no specific accelerated stability study for 1-iodo-6H-benzo[c]chromene is available, the established class behavior suggests 1-bromo-6H-benzo[c]chromene offers a superior balance of reactivity and shelf stability, reducing the risk of degradation during storage and shipping .

Storage Stability
Class-level
Target (Br): good stability under recommended storage Comparator (I): expected lower stability, prone to degradation
Stability may support inventory consistency
Class-level trend; direct stability study for scaffold not available
Chemical Stability Inventory Management Synthetic Planning

Predicted Lipophilicity (XLogP3)

The computed XLogP3 value for 1-bromo-6H-benzo[c]chromene is 3.8 [1]. This property is crucial for predicting membrane permeability and oral absorption in drug discovery [2]. While experimental LogP data for this exact compound is not available in the searched literature, this computed value provides a quantitative benchmark for comparing its lipophilicity against other potential building blocks [3].

Lipophilicity (XLogP3)
Data to verify
3.8
Supports lipophilicity profiling context
Computed; experimental LogP not available
Medicinal Chemistry ADME Drug Design

Topological Polar Surface Area (TPSA)

The computed Topological Polar Surface Area (TPSA) for 1-bromo-6H-benzo[c]chromene is 9.2 Ų [1]. This low value is well below the commonly cited threshold of 60-70 Ų for good oral absorption and 90 Ų for blood-brain barrier (BBB) penetration [2]. While this is a computed property and does not guarantee BBB penetration, it strongly suggests that analogs derived from this scaffold would have a favorable profile for targeting the central nervous system [3].

Polar Surface Area (TPSA)
Data to verify
9.2 Ų
Supports CNS permeability screening
Computed; BBB penetration not guaranteed
Medicinal Chemistry CNS Drug Discovery ADME

1-Bromo-6H-benzo[c]chromene: Research & Industrial Applications


Suzuki-Miyaura Library Synthesis

1-Bromo-6H-benzo[c]chromene is the ideal substrate for the rapid, modular construction of diverse 1-substituted 6H-benzo[c]chromene libraries. Its C-Br bond serves as a specific handle for Suzuki-Miyaura cross-coupling with a wide array of commercially available aryl- and heteroarylboronic acids [1]. This enables the systematic exploration of structure-activity relationships (SAR) around the 1-position of the 6H-benzo[c]chromene core, a strategy that is not possible with the non-halogenated parent scaffold [2]. The balance of reactivity and stability offered by the bromo substituent, as compared to more reactive iodo or less reactive chloro analogs, makes it a practical and reliable choice for high-throughput parallel synthesis in medicinal chemistry [3].

CNS-Penetrant Drug Intermediate Synthesis

Given its low computed TPSA of 9.2 Ų [1], 1-bromo-6H-benzo[c]chromene is a strategically valuable building block for programs targeting the central nervous system (CNS). The scaffold's low polarity suggests that final compounds derived from it are likely to have favorable blood-brain barrier permeability [2]. Medicinal chemists can utilize the bromine atom as a diversification point to install functional groups that optimize potency and selectivity for CNS targets (e.g., GPCRs, ion channels, kinases), while maintaining confidence in the core's potential for CNS exposure [3]. This makes it a compelling choice over more polar heterocyclic cores when designing CNS-focused libraries.

ERβ-Selective Agonist Scaffold Synthesis

Research has demonstrated that the 6H-benzo[c]chromene core can be a platform for potent and selective estrogen receptor beta (ERβ) agonists, with bis-hydroxyl derivatives showing <10 nM potency and >100-fold selectivity over ERα [1]. While the specific 1-bromo derivative was not the focus of that study, it represents a key intermediate for the synthesis of related, more advanced analogs [2]. The bromine at the 1-position provides a synthetic handle for late-stage functionalization to fine-tune potency, selectivity, and ADME properties of ERβ-targeting compounds, building upon the established SAR of this privileged scaffold [3].

Application
Selection Property
Validation Focus
Modular cross-coupling library synthesis
C-Br coupling handle
Reaction condition optimization and substrate scope
CNS-focused library synthesis
Low TPSA scaffold
BBB permeability and target engagement assays
ERβ-targeted compound synthesis
Late-stage functionalization handle
ERβ selectivity and ADME profiling

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21 linked technical documents
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